Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is an organophosphorus compound characterized by the presence of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with phenylphosphonic dichloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylphosphonate group can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenylphosphonate group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phenylphosphonate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in signaling pathways by altering the phosphorylation state of key proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-bromo-2,5-dialkoxyphenyl)methane: Similar in structure but with different alkoxy groups and a methylene bridge.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Contains phosphino groups instead of phenylphosphonate.
Bis{2-bromo-6-((E)-((4-((1-(methoxyimino)ethyl)phenyl)imino)methyl)phenolato-κ2N,O}zinc(II): A metal complex with similar brominated phenol groups.
Uniqueness
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is unique due to its specific combination of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core
Eigenschaften
CAS-Nummer |
64611-19-4 |
---|---|
Molekularformel |
C24H25Br2O5P |
Molekulargewicht |
584.2 g/mol |
IUPAC-Name |
2-bromo-1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy-phenylphosphoryl]oxyethoxy]-4-methylbenzene |
InChI |
InChI=1S/C24H25Br2O5P/c1-18-8-10-23(21(25)16-18)28-12-14-30-32(27,20-6-4-3-5-7-20)31-15-13-29-24-11-9-19(2)17-22(24)26/h3-11,16-17H,12-15H2,1-2H3 |
InChI-Schlüssel |
OMRGUUOARVNTKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCOP(=O)(C2=CC=CC=C2)OCCOC3=C(C=C(C=C3)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.